Silane, [(1-ethenylhexyl)oxy]trimethyl-
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Overview
Description
Silane, [(1-ethenylhexyl)oxy]trimethyl-, is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and one [(1-ethenylhexyl)oxy] group. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-ethenylhexyl)oxy]trimethyl-, typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne. The reaction is often catalyzed by transition metals like platinum or rhodium. The general reaction scheme can be represented as follows:
R−SiH3+CH2=CH−R′→R−SiH2−CH2−CH2−R′
In this case, the [(1-ethenylhexyl)oxy] group is introduced to the silicon atom through a similar hydrosilylation process.
Industrial Production Methods
On an industrial scale, the production of Silane, [(1-ethenylhexyl)oxy]trimethyl-, involves the use of large-scale hydrosilylation reactors. These reactors are designed to handle the high pressures and temperatures required for efficient catalysis. The process is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, [(1-ethenylhexyl)oxy]trimethyl-, undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain organic reactions.
Substitution: The [(1-ethenylhexyl)oxy] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, [(1-ethenylhexyl)oxy]trimethyl-, has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of Silane, [(1-ethenylhexyl)oxy]trimethyl-, involves its ability to form strong covalent bonds with other molecules. The silicon atom, with its vacant d-orbitals, can engage in various bonding interactions, making it a versatile compound in chemical reactions. The [(1-ethenylhexyl)oxy] group provides additional reactivity, allowing for further functionalization and modification.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the [(1-ethenylhexyl)oxy] group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group instead of the [(1-ethenylhexyl)oxy] group.
Uniqueness
Silane, [(1-ethenylhexyl)oxy]trimethyl-, is unique due to the presence of the [(1-ethenylhexyl)oxy] group, which imparts additional reactivity and functionality compared to other silanes. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
Properties
CAS No. |
117184-66-4 |
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Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
trimethyl(oct-1-en-3-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-6-8-9-10-11(7-2)12-13(3,4)5/h7,11H,2,6,8-10H2,1,3-5H3 |
InChI Key |
RYUNUPHUZIQJNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)O[Si](C)(C)C |
Origin of Product |
United States |
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